4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound "4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine" represents a fascinating member of the pyrazole family, characterized by its complex molecular architecture This compound consists of a bromomethyl group attached to a pyrazol ring, which is further functionalized with a fluoroethyl group and connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One general approach could be as follows:
Formation of the pyrazol ring: : The initial step often involves the cyclization of appropriate α, β-unsaturated carbonyl compounds with hydrazine derivatives under acidic conditions.
Introduction of the bromomethyl group: : Subsequently, the pyrazol ring can be brominated at the desired position using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Attachment of the fluoroethyl group: : This could involve nucleophilic substitution reactions where the fluoroethyl group is introduced using reagents like 2-fluoroethyl tosylate.
Formation of the pyridine ring: : A suitable pyridine derivative could be synthesized via conventional reactions like the Chichibabin synthesis, which is then coupled with the functionalized pyrazole.
Industrial Production Methods
While laboratory-scale synthesis may involve batch reactions, industrial production necessitates a more scalable and efficient approach. Continuous-flow reactors, optimized catalysts, and safer handling of reagents are key considerations for scaling up. Purification and isolation of the product often involve chromatographic techniques or crystallization processes.
Chemical Reactions Analysis
Types of Reactions
The compound "4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine" is likely to participate in various types of organic reactions:
Substitution reactions: : The bromomethyl group can undergo nucleophilic substitution to form various derivatives.
Reduction and Oxidation: : Depending on the reaction conditions, it can be either reduced to form alcohol derivatives or oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: like amines, thiols, or alkoxides can facilitate substitution reactions.
Reducing agents: such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed for reduction.
Oxidizing agents: like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
The substitution reaction often results in various alkylated or arylated derivatives. Reduction yields alcohols, while oxidation typically leads to the formation of carbonyl compounds.
Scientific Research Applications
The compound "4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine" has found diverse applications in scientific research:
Medicinal Chemistry: : It serves as a building block in the synthesis of novel pharmaceuticals, especially in designing drugs targeting specific enzymes or receptors.
Biology: : Its derivatives can be used as probes to study biochemical pathways.
Materials Science: : Functionalized pyrazoles like this compound are explored for their optical properties and as components in organic electronic devices.
Industry: : The compound can act as an intermediate in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The biological activity of 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is mediated through its interactions with specific molecular targets:
Molecular Targets: : It may bind to proteins or enzymes, altering their activity.
Pathways Involved: : By modifying the function of these proteins, it can impact various cellular signaling pathways, thereby exerting its effects on cells and tissues.
Comparison with Similar Compounds
When comparing 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine with similar compounds:
Structural Analogues: : Compounds like 4-(bromomethyl)-1H-pyrazol-3-yl)benzene or 4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine share structural similarities.
Uniqueness: : The presence of both bromomethyl and fluoroethyl functional groups in the pyrazol and pyridine framework distinguishes this compound. Such combinations offer unique reactivity and specific interaction patterns with biological targets.
Listing out these similar compounds highlights its unique position among pyrazole derivatives, useful for tailored synthesis in various research fields.
Properties
IUPAC Name |
4-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWYUOYHIHKKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CBr)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.